molecular formula C16H16BrNO3S B2960700 Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 293764-66-6

Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2960700
CAS No.: 293764-66-6
M. Wt: 382.27
InChI Key: GWFNKOGAUYQLJI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 293764-66-6) is a brominated thiophene derivative of significant interest in medicinal and synthetic chemistry. Its molecular formula is C₁₆H₁₆BrNO₃S, with a molecular weight of 382.27 g/mol . The compound is characterized by a thiophene core substituted with a 3-bromobenzamido group at the 2-position and methyl groups at the 4,5-positions, providing a planar aromatic system for π-stacking interactions . The ethyl ester functionality at the 3-position enhances its solubility in organic solvents, making it a versatile and valuable building block for the synthesis of more complex molecules . This compound serves as a key intermediate in scientific research, with potential applications across chemistry, biology, and medicine . Its structure is frequently explored for the development of novel therapeutic agents, with studies investigating its potential as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent . The bromine atom on the benzamido group is a reactive site that can undergo further substitution reactions, such as cross-coupling, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies . The synthesis of this compound and its analogs often begins with a core structure like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, which is a well-known precursor in the synthesis of heterocyclic compounds, including various biologically active thienopyrimidine derivatives . ATTENTION: This product is for research use only and is not intended for human or veterinary use.

Properties

IUPAC Name

ethyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-6-5-7-12(17)8-11/h5-8H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFNKOGAUYQLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by amide formation and esterification. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the amide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and amide groups can facilitate binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate with structurally related analogs, emphasizing physicochemical properties, synthesis, and bioactivity.

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Bioactivity
This compound (Target) C₁₆H₁₆BrNO₃S 382.28 3-Bromobenzamido, 4,5-dimethyl Not reported Unknown (predicted to exhibit anti-inflammatory/antioxidant properties)
Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate C₂₁H₂₁N₃O₅S 427.47 Phenolic hydroxyl, methoxy 215–216 83.1% inhibition in carrageenan-induced rat paw edema (anti-inflammatory)
Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate C₁₆H₁₅Cl₂NO₃S 372.27 2,5-Dichlorobenzamido Not reported No bioactivity data; predicted higher lipophilicity due to Cl substituents
Ethyl 2-[3-(2,2-dimethylpropanoyl)selenoureido]-4,5,6,7-tetrahydrobenzo[1]thiophene-3-carboxylate C₁₇H₂₃N₂O₃SSeK 453.50 Selenoureido, tetrahydrobenzo 265–267 (decomp.) Not reported; selenium may confer redox-modulating properties
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Intermediate) C₉H₁₃NO₂S 199.27 Free amino group 188–189 (decomp.) Precursor for bioactive derivatives; no inherent activity reported

Structural and Functional Differences

Substituent Effects on Bioactivity: Phenolic hydroxyl groups (e.g., in compound 3e from ) enhance antioxidant and anti-inflammatory activities due to radical scavenging capabilities. Halogen substituents: Bromine (target compound) vs. chlorine (dichloro analog ). Bromine’s larger atomic radius may improve binding to hydrophobic pockets in enzymes or receptors, but this remains speculative without direct data.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives, which are synthesized in 72–94% yields via Knoevenagel condensation . Selenium-containing analogs (e.g., ) require specialized handling due to selenium’s toxicity, complicating their synthesis compared to brominated derivatives.

Thermal stability: Selenium-containing compounds decompose at higher temperatures (265–267°C), while phenolic derivatives melt at lower ranges (215–216°C), indicating varied stability.

Bioactivity Comparison

  • Antioxidant Activity: Phenolic derivatives (e.g., compound 3e) show superior radical scavenging in DPPH and NO assays due to –OH groups . Brominated analogs are untested but may rely on bromine’s electron-withdrawing effects to stabilize radical intermediates.
  • Anti-inflammatory Activity : Compound 3e achieves 83.1% edema inhibition, comparable to diclofenac (85%) . The target compound’s efficacy depends on whether the 3-bromo group modulates COX-2 inhibition or cytokine production.

Biological Activity

Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound notable for its potential biological activity. This article explores its synthesis, characterization, and biological effects, particularly in the context of medicinal chemistry and drug discovery.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions utilizing appropriate starting materials. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its molecular structure.

Synthetic Route

  • Starting Materials : The synthesis typically begins with 4,5-dimethylthiophene-3-carboxylic acid.
  • Bromination : The introduction of the bromobenzamide moiety is achieved through electrophilic aromatic substitution.
  • Esterification : The final step involves esterification to yield the ethyl ester.

Characterization Techniques

  • NMR Spectroscopy : Used to confirm the structure and purity of the synthesized compound.
  • Mass Spectrometry : Provides molecular weight confirmation and structural information.

In Vitro Assays

This compound has been evaluated for its biological activity through various in vitro assays.

Xanthine Oxidase Inhibition

One of the primary focuses of research has been on its inhibitory effects on xanthine oxidase (XO), an enzyme involved in purine metabolism. The compound exhibited significant inhibitory activity with an IC50 value of 0.45 µM, indicating strong potential as a therapeutic agent against conditions like gout and hyperuricemia.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that di-substituted derivatives tend to show higher potency compared to mono-substituted ones. The para-substitution on the benzamide ring is particularly crucial for enhancing XO inhibitory potential.

Case Study 1: Xanthine Oxidase Inhibition

In a study involving various thiophene derivatives, this compound was found to be one of the most potent inhibitors of xanthine oxidase among tested compounds. This suggests its potential utility in managing uric acid levels in patients with gout.

Case Study 2: Interaction Studies

Preliminary interaction studies indicate that this compound may bind effectively to proteins involved in cell signaling pathways. Understanding these interactions is essential for evaluating both therapeutic efficacy and possible side effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 2-(4-bromobenzamido)-4,5-dimethylthiophene-3-carboxylateC16H16BrNO3SDifferent substitution pattern; lower potency against XO
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateC13H15NO2SLacks bromine; simpler structure; lower reactivity
Ethyl 2,5-dibromothiophene-3-carboxylateC11H10Br2O2SContains two bromine atoms; used in semiconductor applications

This table illustrates how this compound stands out due to its specific functional group arrangement and biological activity profile.

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